tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The process may include steps such as protection and deprotection of functional groups, and purification through techniques like chromatography.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms. It may be used in the design of biologically active molecules or as a probe in biochemical assays.
Medicine: In medicinal chemistry, derivatives of azetidine are explored for their potential therapeutic properties. This compound could serve as a precursor for drug development, particularly in the synthesis of molecules with pharmacological activity.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it versatile for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The compound can form covalent or non-covalent bonds with target molecules, influencing their activity and function. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate is unique due to the presence of two hydroxyl groups on the ethyl side chain. This structural feature imparts distinct reactivity and potential for forming hydrogen bonds, which can influence its behavior in chemical and biological systems. Similar compounds may lack these hydroxyl groups or have different substituents, leading to variations in their properties and applications.
Properties
CAS No. |
1393732-56-3 |
---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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